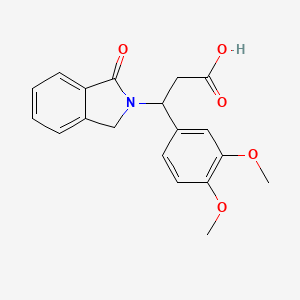![molecular formula C14H15N3O2S2 B2862579 Benzo[c][1,2,5]thiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351609-94-3](/img/structure/B2862579.png)
Benzo[c][1,2,5]thiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzo[c][1,2,5]thiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a research compound. It belongs to the class of compounds known as benzo[c][1,2,5]thiadiazoles, which are recognized to possess potent pharmacological activities, including anticancer potential .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazoles involves a series of steps. In one study, a series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . In another study, a new benzothiadiazole (BTZ) luminogen was prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling of 8-iodoquinolin-4 (1H)-one and a BTZ bispinacol boronic ester .Chemical Reactions Analysis
The chemical reactions involving benzo[c][1,2,5]thiadiazoles are diverse. They have been used in photovoltaics and as fluorescent sensors . They also behave as molecular heterogeneous photosensitizers for the production of singlet oxygen under continuous flow conditions .Scientific Research Applications
Molecular Aggregation Studies
Research involving thiadiazole derivatives has focused on understanding their aggregation behavior in organic solvents. For instance, spectroscopic studies on thiadiazole compounds have demonstrated different aggregation effects induced by solvent type and concentration, highlighting their potential in materials science for developing novel optical materials (Matwijczuk et al., 2016).
Anticancer Potential
Another significant application area is the exploration of thiadiazole derivatives as anticancer agents. Studies have shown that certain boron-based benzo[c][1,2,5]thiadiazoles exhibit potential as tumor hypoxia inhibitors, indicating a promising direction for developing new anticancer therapies (Das et al., 2023).
Antimicrobial Chemotypes
Thiadiazole-based compounds have also been identified as new anti-mycobacterial chemotypes, offering a foundation for developing novel anti-tuberculosis drugs. This research underscores the versatility of thiadiazole derivatives in addressing critical infectious diseases (Pancholia et al., 2016).
Antiviral Evaluation
Furthermore, spirothiazolidinone derivatives, including structures related to the queried compound, have shown promising antiviral activities. Notably, some derivatives exhibit strong activity against influenza A/H3N2 virus and human coronavirus 229E, suggesting their potential use in antiviral drug development (Apaydın et al., 2020).
Material Science and Organic Semiconductors
In the realm of materials science, benzo[d][1,2,3]thiadiazole derivatives have been utilized in the creation of high-performance organic semiconductors for optoelectronic applications. These studies highlight the role of thiadiazole derivatives in advancing semiconductor technology and optoelectronic device performance (Chen et al., 2016).
Future Directions
The future directions for the research and development of benzo[c][1,2,5]thiadiazoles are promising. They have been extensively researched for use in photovoltaics or as fluorescent sensors . Their use as potential visible-light organophotocatalysts has not received any in-depth study, indicating a potential area for future research .
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-13(10-1-2-11-12(9-10)16-21-15-11)17-5-3-14(4-6-17)19-7-8-20-14/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYKUBGOAIBMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylthio)benzamide](/img/structure/B2862496.png)




![2-(2-Chlorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2862503.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2862504.png)




![N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B2862513.png)

